molecular formula C12H16Cl2N4O B1419307 N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide dihydrochloride CAS No. 1193389-12-6

N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide dihydrochloride

Cat. No. B1419307
M. Wt: 303.18 g/mol
InChI Key: SZXWSRBZMQTHDF-UHFFFAOYSA-N
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Description

N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide dihydrochloride, also known as AMPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. AMPPA belongs to the class of pyrazole-containing compounds and has been studied for its effects on the central nervous system.

Scientific Research Applications

Chemical Synthesis and Characterization

  • Novel coordination complexes of pyrazole-acetamide derivatives have been synthesized, characterized, and their antioxidant activity evaluated. The compounds showed significant antioxidant activity (Chkirate et al., 2019).
  • Synthesis of novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides and their anti-inflammatory activity have been reported (Sunder & Maleraju, 2013).

Biological Activities and Applications

  • A study on different molecular conformations of 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides, which exhibit a range of biological activities including analgesic, antibacterial, and anti-inflammatory, has been conducted (Narayana et al., 2016).
  • The synthesis and characterization of N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide have been performed, highlighting its structural properties (Salian, Narayana, & Sarojini, 2017).

Antitumor and Antimicrobial Properties

  • Novel antitumor acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate, and thiophene derivatives containing a biologically active pyrazole moiety have been synthesized, with some compounds showing more effectiveness than the reference drug, doxorubicin (Alqasoumi et al., 2009).
  • Certain new N-substituted-2-amino-1,3,4-thiadiazoles have been synthesized and evaluated for their antitumor and antioxidant activities, showing promising results (Hamama et al., 2013).

Miscellaneous Applications

  • Coordination complexes constructed from pyrazole–acetamide have been studied for their antibacterial activity, revealing outstanding results compared to a well-known antibiotic, chloramphenicol (Chkirate et al., 2022).

properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-pyrazol-1-ylacetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O.2ClH/c1-9-7-10(13)3-4-11(9)15-12(17)8-16-6-2-5-14-16;;/h2-7H,8,13H2,1H3,(H,15,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXWSRBZMQTHDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)CN2C=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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